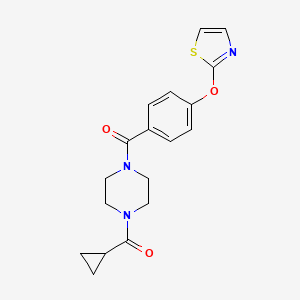
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a complex organic compound that features a piperazine ring substituted with a cyclopropanecarbonyl group and a phenyl ring substituted with a thiazol-2-yloxy group
作用机制
Target of Action
Similar piperazine compounds have been found to exhibit anti-inflammatory and anti-nociceptive effects . These compounds often target inflammatory mediators and pain receptors, but the specific targets for this compound need further investigation.
Mode of Action
Related piperazine compounds have been shown to interact with their targets to reduce inflammation and pain . They often work by inhibiting the production or activity of pro-inflammatory mediators, thereby reducing inflammation and associated pain.
Biochemical Pathways
Related piperazine compounds often affect pathways involved in inflammation and pain perception . These may include pathways involving pro-inflammatory mediators such as histamine, bradykinin, prostaglandins, leukotrienes, and cytokines .
Pharmacokinetics
Similar piperazine compounds are often well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets and how long it remains active in the body.
Result of Action
Related piperazine compounds have been shown to reduce inflammation and pain at the molecular and cellular levels . This often involves reducing the production or activity of pro-inflammatory mediators and inhibiting the perception of pain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Cyclopropanecarbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a cyclopropanecarbonyl group. This can be achieved through the reaction of piperazine with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Thiazol-2-yloxy Phenyl Derivative: The phenyl ring is substituted with a thiazol-2-yloxy group. This can be done by reacting 4-hydroxyphenyl with 2-bromothiazole in the presence of a base like potassium carbonate.
Coupling Reaction: The final step involves coupling the two derivatives. This can be achieved through a nucleophilic substitution reaction where the piperazine derivative reacts with the thiazol-2-yloxy phenyl derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
科学研究应用
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
相似化合物的比较
Similar Compounds
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone: Unique due to its specific substitution pattern and potential pharmacological applications.
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)ethanone: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and pharmacological properties. The presence of both a piperazine ring and a thiazol-2-yloxy group allows for versatile interactions with biological targets, making it a valuable compound for drug development.
属性
IUPAC Name |
cyclopropyl-[4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c22-16(13-1-2-13)20-8-10-21(11-9-20)17(23)14-3-5-15(6-4-14)24-18-19-7-12-25-18/h3-7,12-13H,1-2,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKIQXVLVVFOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
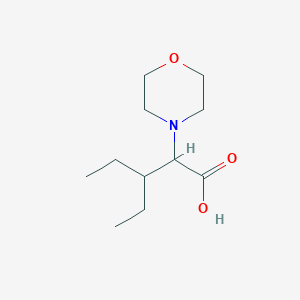
![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B3019712.png)
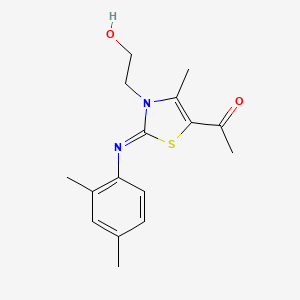
![3-[(3-Bromobenzyl)amino]-1-propanol hydrochloride](/img/structure/B3019715.png)
![2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3019716.png)
![N-(2,4-dimethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3019717.png)
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylpropan-1-one](/img/structure/B3019718.png)
![Sodium 2-[6-(dimethylamino)pyridin-2-yl]acetate](/img/structure/B3019719.png)
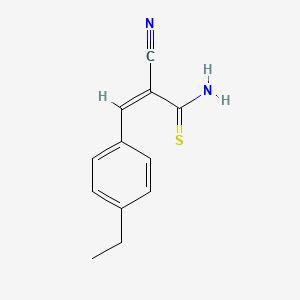
![2-Chloro-N-[(7-fluoro-2-oxo-1H-quinolin-3-yl)methyl]acetamide](/img/structure/B3019727.png)
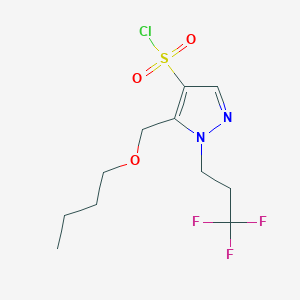
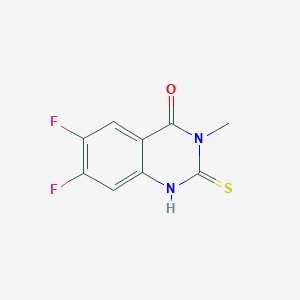
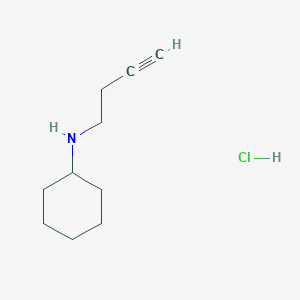
![5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3019733.png)
